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Abstract

Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to
IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and
intermediate in organic synthesis. This technical guide provides an in-depth overview of its
chemical identity, physicochemical properties, synthesis, and key applications, with a focus on
experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical
and chemical industries.

Chemical Identity and Synonyms

Trimethyl orthovalerate is an organic compound classified as an orthoester. Its unique
structure, featuring three methoxy groups attached to a single carbon atom, imparts specific
reactivity that is leveraged in various chemical transformations.

IUPAC Name: 1,1,1-trimethoxypentane[1][2]
Synonyms:
o Methyl orthovalerate[1][3]

o Orthovaleric acid, trimethyl ester[1][4][5][6]
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e Pentane, 1,1,1-trimethoxy-[1][4]

» Trimethyl orthopentanoate[4][7]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of trimethyl
orthovalerate is presented in the table below. This data is essential for its proper handling,
storage, and application in experimental settings.

Property Value Reference(s)
Molecular Formula CsH1s03 [1][3][8]
Molecular Weight 162.23 g/mol [11[31[8]
CAS Number 13820-09-2 [1][3][8]
Appearance Clear colorless liquid [8]
Boiling Point 164-166 °C (at 760 mmHQ) [31[9][10]
60 °C (at 14 mmHg) [3]

Density 0.941 g/mL at 25 °C [9][10]
0.92 g/mL at 20 °C [8]

Refractive Index (n_D2°) 1.410 [9][10]
Flash Point 42 °C (107.6 °F) - closed cup [9][10]

- Soluble in organic solvents;
Solubility o o [4]
limited solubility in water.

Synthesis of Trimethyl Orthovalerate

The most common and well-established method for the synthesis of trimethyl orthovalerate is
the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an
alcohol to form an imino ester salt (a Pinner salt), which is then alcoholyzed to the orthoester.

Pinner Reaction: An Overview
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The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism
involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to
form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final
orthoester product.

Valeronitrile (R-C=N)

Step 1: Methyl Valerimidate Hydrochloride Trimethyl Orthovalerate
HCl (catalysh Imidate Formation >( [R-C(=NH2*)OCHs]CI~ R-C(OCHs)s
Step2: — A
Alcoholysis ——— V¥

Methanol (CHzOH) NHa4CI

Click to download full resolution via product page

Pinner reaction for trimethyl orthovalerate synthesis.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl
orthoesters.[5]

Materials:

» Valeronitrile

¢ Methanol (anhydrous)

e Hydrogen chloride (gas)

e Sodium carbonate (0.5 M aqueous solution)
o Ethyl acetate

e Sodium sulfate (anhydrous)
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Procedure:

» Imidate Hydrochloride Formation: In a flask equipped for gas inlet, a mixture of valeronitrile
and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen
chloride gas is bubbled through the solution. The reaction progress is monitored until the
formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be

isolated with excellent yields (>90%).

» Alcoholysis: The isolated imidate hydrochloride is then subjected to methanolysis. The salt is
stirred with an excess of methanol at a temperature between 25-65 °C.

o Work-up and Purification: Upon completion of the reaction, the solid ammonium chloride is
allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous
solution of sodium carbonate for neutralization. The aqueous phase is then extracted with
ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and

the solvent is removed by rotary evaporation.

« Distillation: The crude product, a pale yellow liquid, is purified by distillation to yield pure
trimethyl orthovalerate (reported yield of 58%).[5]
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Experimental workflow for the synthesis of trimethyl orthovalerate.
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Applications in Organic Synthesis

Trimethyl orthovalerate is a valuable reagent in a variety of organic transformations, primarily
serving as a protecting group for carboxylic acids and as a precursor for the formation of other
functional groups.

Protection of Carboxylic Acids

Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and
nucleophilic conditions.[6] While a specific protocol for using trimethyl orthovalerate as a
protecting group was not detailed in the search results, the general principle involves the
conversion of the carboxylic acid to the corresponding orthoester, which can be later
hydrolyzed back to the carboxylic acid under mild acidic conditions.

Synthesis of Heterocyclic Compounds

Orthoesters are widely used in the synthesis of various heterocyclic systems. For example,
they can react with compounds containing appropriately positioned nucleophiles to form rings.
While the search results did not provide a specific protocol for trimethyl orthovalerate in this
context, it is a known application for orthoesters in general.

Acylation Reactions: A Model Protocol

Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The
following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic
acid using trimethyl orthoacetate, which serves as a model for how trimethyl orthovalerate
could be used in similar acylation reactions.[3]

Materials:

N-acetylneuraminic acid

Dimethyl sulfoxide (DMSOQO)

p-Toluenesulfonic acid (p-TsOH)

Trimethyl orthoacetate (as a model for trimethyl orthovalerate)
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« DOWEX-1X8 formate anion exchange resin
e Formic acid
Procedure:

e To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is
added.

o Trimethyl orthoacetate (2 eq.) is then added to the solution.
e The reaction mixture is stirred at room temperature for 20 minutes.

e The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate
anion exchange resin.

e The column is washed with water and then eluted with formic acid.
e The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]

This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild
conditions, a strategy that can be extended to trimethyl orthovalerate for the introduction of a
valeryl group.

Safety and Handling

Trimethyl orthovalerate is a flammable liquid and vapor.[1] It can cause skin and serious eye
irritation.[1] Appropriate personal protective equipment, including gloves and eye protection,
should be worn when handling this compound. It should be stored in a well-ventilated place
and kept away from heat, sparks, and open flames.

Conclusion

Trimethyl orthovalerate is a valuable and versatile chemical intermediate with a well-defined
synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic
building block, particularly in the protection of carboxylic acids and the synthesis of complex
molecules, makes it an important tool for researchers in drug discovery and development. The
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experimental protocols and data presented in this guide provide a solid foundation for the safe
and effective use of trimethyl orthovalerate in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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